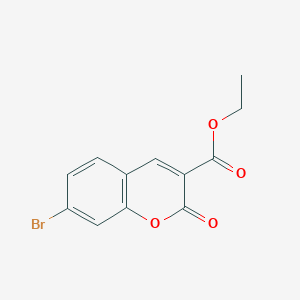

Ethyl 7-bromo-2-oxochromene-3-carboxylate

Description

BenchChem offers high-quality Ethyl 7-bromo-2-oxochromene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 7-bromo-2-oxochromene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 7-bromo-2-oxochromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO4/c1-2-16-11(14)9-5-7-3-4-8(13)6-10(7)17-12(9)15/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEFCMZDIJKRRHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C(C=C2)Br)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 7-bromo-2-oxochromene-3-carboxylate

This document provides an in-depth technical guide for the synthesis of Ethyl 7-bromo-2-oxochromene-3-carboxylate, a coumarin derivative of significant interest in medicinal chemistry and drug development. This guide is intended for researchers, scientists, and professionals in the field, offering a detailed exploration of the synthetic protocol, the underlying reaction mechanism, and practical, field-tested insights to ensure a successful and reproducible outcome.

Introduction: The Significance of the Coumarin Scaffold

Coumarins (2H-1-benzopyran-2-ones) are a prominent class of naturally occurring and synthetic heterocyclic compounds.[1] Their unique structural framework is a key pharmacophore, leading to a wide array of biological activities, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[2][3][4] The functionalization of the coumarin nucleus allows for the fine-tuning of these pharmacological profiles, making them a cornerstone in the design of novel therapeutic agents.[5]

Ethyl 7-bromo-2-oxochromene-3-carboxylate (CAS No: 105837-04-5) is a valuable synthetic intermediate.[6] The presence of the bromine atom at the C7 position provides a reactive handle for further molecular elaboration through cross-coupling reactions, while the ethyl carboxylate group at the C3 position is crucial for modulating biological activity and can be further modified. This makes the reliable synthesis of this compound a critical first step in many drug discovery programs.

Synthetic Strategy: The Knoevenagel Condensation

The most efficient and widely adopted method for synthesizing 3-carboxycoumarin derivatives is the Knoevenagel condensation.[7][8] This reaction involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction.[8] For the synthesis of our target molecule, this translates to the base-catalyzed condensation of 4-bromosalicylaldehyde with diethyl malonate.

The choice of this strategy is underpinned by several factors:

-

High Efficiency: The reaction generally proceeds with good to excellent yields.

-

Atom Economy: It is a condensation reaction, with the primary byproduct being water.

-

Versatility: The Knoevenagel condensation is applicable to a wide range of substituted salicylaldehydes and active methylene compounds, making it a robust method for generating diverse coumarin libraries.[9]

A weak base, such as piperidine, is typically employed as a catalyst. This is a critical choice; a strong base like sodium ethoxide could induce the self-condensation of the aldehyde or promote unwanted side reactions with the ester groups of diethyl malonate.[8][10]

Reaction Mechanism and Causality

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The synthesis proceeds through a cascade of well-defined steps:

-

Enolate Formation: The basic catalyst (piperidine) deprotonates the α-carbon of diethyl malonate, which is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. This generates a nucleophilic enolate ion.

-

Knoevenagel Condensation: The enolate attacks the electrophilic carbonyl carbon of 4-bromosalicylaldehyde. This is the key carbon-carbon bond-forming step.

-

Dehydration: The resulting aldol-type intermediate undergoes dehydration (elimination of a water molecule) to form a stable, conjugated α,β-unsaturated system.

-

Intramolecular Cyclization (Lactonization): The phenolic hydroxyl group, positioned ortho to the newly formed side chain, attacks one of the ester carbonyls in an intramolecular transesterification reaction. This step forms the six-membered pyrone ring characteristic of the coumarin scaffold, eliminating a molecule of ethanol.

This mechanistic pathway is visualized in the diagram below.

Caption: Figure 2: Experimental Workflow

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromosalicylaldehyde (2.01 g, 10.0 mmol) and absolute ethanol (25 mL). Stir the mixture until the aldehyde is fully dissolved.

-

Addition of Reagents: To the stirred solution, add diethyl malonate (1.72 mL, 12.0 mmol) followed by piperidine (~0.1 mL) as the catalyst.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours.

-

Expert Insight: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (e.g., 30:70 v/v). The disappearance of the starting aldehyde spot indicates reaction completion.

-

-

Precipitation and Isolation: After the reflux period, remove the heating mantle and allow the reaction mixture to cool to room temperature. A yellow solid should precipitate. To maximize precipitation, cool the flask in an ice bath for 30 minutes.

-

Filtration: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol (2 x 5 mL) to remove soluble impurities.

-

Trustworthiness Check: The crude product should be a pale yellow to off-white solid. A dark or oily product may indicate incomplete reaction or side product formation.

-

-

Purification: The most effective method for purifying the product is recrystallization. Transfer the crude solid to a beaker and add a minimal amount of hot ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature, then in an ice bath, to form crystals.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry them in a vacuum oven at 50-60 °C to a constant weight.

-

Expected Yield: 75-85%.

-

Appearance: White to pale yellow crystalline solid.

-

Characterization and Validation

To confirm the identity and purity of the synthesized Ethyl 7-bromo-2-oxochromene-3-carboxylate, the following analytical techniques are essential.

-

Melting Point: A sharp melting point range indicates high purity.

-

Infrared (IR) Spectroscopy: Expect strong characteristic peaks for the C=O stretching of the lactone and the ester (~1720-1750 cm⁻¹), as well as C=C stretching in the aromatic and pyrone rings. [11]* Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

-

¹H NMR: Will show characteristic signals for the ethyl group (a triplet and a quartet), distinct aromatic protons, and a singlet for the proton at the C4 position.

-

¹³C NMR: Will confirm the number of unique carbons and show characteristic shifts for the carbonyl carbons (lactone and ester) and the brominated aromatic carbon.

-

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak [M]⁺ and the characteristic isotopic pattern for a bromine-containing compound ([M]⁺ and [M+2]⁺ in an approximate 1:1 ratio).

Safety and Handling

-

4-Bromosalicylaldehyde: Irritant. Avoid contact with skin and eyes.

-

Diethyl Malonate: Irritant.

-

Piperidine: Flammable, toxic, and corrosive. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Ethanol: Flammable. Keep away from open flames and ignition sources.

Always conduct the reaction in a well-ventilated fume hood and wear appropriate PPE.

References

- CN111675614A - Method for synthesizing 7-bromo-2, 2-dimethylheptanoic acid ethyl ester - Google P

-

(PDF) Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization, crystal and molecular structure and Hirshfeld surface analysis - ResearchGate. (URL: [Link])

-

Synthesis of ethyl 2-oxo-2H-chromene-3-carboxylate - ResearchGate. (URL: [Link])

-

Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate - IUCrData. (URL: [Link])

-

Malonic ester synthesis - Pearson+. (URL: [Link])

-

Knoevenagel condensation - Wikipedia. (URL: [Link])

-

Malonic acid, bromo-, ethyl ester - Organic Syntheses Procedure. (URL: [Link])

- EP0816345A1 - Process of preparation of 4,6-Dihydroxypyrimidine - Google P

-

Ethyl coumarin-3-carboxylate: Synthesis and chemical properties - ACG Publications. (URL: [Link])

-

Efficient Synthesis of 3-Sulfonyl-2-sulfonylmethyl-2H-chromenes via Tandem Knoevenagel Condensation/Oxa-Michael Addition Protocol - MDPI. (URL: [Link])

-

Organocatalytic Cascade Knoevenagel–Michael Addition Reactions: Direct Synthesis of Polysubstituted 2-Amino-4H-Chromene Derivatives - ProQuest. (URL: [Link])

-

Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Publishing. (URL: [Link])

-

Therapeutic Effects of Coumarins with Different Substitution Patterns - PMC. (URL: [Link])

-

Scheme 5. Reaction of Diethyl Malonate with Bromide 10 a - ResearchGate. (URL: [Link])

-

A twenty-year journey exploring coumarin-based derivatives as bioactive molecules - Frontiers. (URL: [Link])

-

7-Diethylamino-2-oxo-2H-chromene-3-carboxylic-acid-ethylester - SpectraBase. (URL: [Link])

-

Solved In the reaction mechanism of diethyl malonate - Chegg.com. (URL: [Link])

-

Applications of Knoevenagel condensation reaction in the total synthesis of natural products | Request PDF - ResearchGate. (URL: [Link])

-

Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. (URL: [Link])

-

Pharmacological Potential of Coumarin-Based Derivatives: A Comprehensive Review. (URL: [Link])

-

(PDF) Coumarin derivatives in pharmaceutical and biomedical engineering: Advances in design, synthesis, and therapeutic applications - ResearchGate. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]

- 3. Therapeutic Effects of Coumarins with Different Substitution Patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological Potential of Coumarin-Based Derivatives: A Comprehensive Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. Frontiers | A twenty-year journey exploring coumarin-based derivatives as bioactive molecules [frontiersin.org]

- 6. Ethyl 7-bromo-2-oxo-2H-chromene-3-carboxylate | 105837-04-5 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Draw the products of the following reactions: e. diethyl malonate... | Study Prep in Pearson+ [pearson.com]

- 11. Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 7-bromo-2-oxochromene-3-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Foreword: The Enduring Potential of the Coumarin Scaffold

The coumarin nucleus, a deceptively simple benzopyran-2-one framework, has for decades been a cornerstone of medicinal chemistry. Its prevalence in natural products and the synthetic accessibility of its derivatives have made it a privileged scaffold in the quest for novel therapeutic agents. The inherent biological activities of coumarins, ranging from anticoagulant to anticancer, are finely tunable through targeted substitutions on the bicyclic ring system. This guide focuses on a specific, synthetically valuable derivative: Ethyl 7-bromo-2-oxochromene-3-carboxylate. The introduction of a bromine atom at the 7-position and an ethyl carboxylate group at the 3-position creates a molecule with a unique combination of reactivity and potential biological significance. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, from its fundamental properties to its potential as a building block for next-generation therapeutics.

Physicochemical and Spectroscopic Profile

Ethyl 7-bromo-2-oxochromene-3-carboxylate is a solid at room temperature with a molecular formula of C₁₂H₉BrO₄ and a molecular weight of 297.11 g/mol . It is commercially available with a purity of 98%.

Physical Properties

| Property | Value | Source |

| CAS Number | 105837-04-5 | [1] |

| Molecular Formula | C₁₂H₉BrO₄ | |

| Molecular Weight | 297.11 g/mol | |

| Physical Form | Solid | |

| Melting Point | While a specific melting point for the 7-bromo derivative is not readily available in the literature, the parent compound, ethyl 2-oxo-2H-chromene-3-carboxylate, has a reported melting point of 90-95 °C. The presence of the bromine atom is expected to influence this value. | [2] |

| Solubility | Data on the specific solubility of this compound is limited. However, based on its structure, it is expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone, with limited solubility in water. | |

| Storage | It is recommended to store the compound in a dry, sealed container at 2-8°C. |

Spectroscopic Characterization

While specific spectra for Ethyl 7-bromo-2-oxochromene-3-carboxylate are not publicly available, the expected spectral features can be inferred from the analysis of the parent compound, ethyl 2-oxo-2H-chromene-3-carboxylate, and related 7-substituted coumarins.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), as well as signals for the aromatic protons on the coumarin ring. The chemical shifts and coupling constants of the aromatic protons will be influenced by the electron-withdrawing bromine atom at the 7-position.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbonyl carbons of the ester and the lactone, the carbons of the ethyl group, and the carbons of the aromatic and pyrone rings. The carbon atom attached to the bromine (C-7) will exhibit a characteristic chemical shift.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the α,β-unsaturated lactone and the ester group, typically in the range of 1700-1750 cm⁻¹. C-Br stretching vibrations will also be present at lower frequencies.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern (M+2 peak of nearly equal intensity) due to the presence of the bromine atom. Fragmentation patterns will likely involve the loss of the ethoxy group from the ester and cleavage of the coumarin ring.

Synthesis and Reaction Chemistry

The synthesis of Ethyl 7-bromo-2-oxochromene-3-carboxylate is most commonly achieved through the Knoevenagel condensation reaction.

Synthetic Workflow: Knoevenagel Condensation

This classical carbon-carbon bond-forming reaction involves the condensation of an active methylene compound (diethyl malonate) with a carbonyl compound (4-bromosalicylaldehyde) in the presence of a basic catalyst.

Caption: Knoevenagel Condensation for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the synthesis of coumarin-3-carboxylates.

Materials:

-

4-Bromosalicylaldehyde

-

Diethyl malonate

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Hydrochloric acid (for neutralization)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

In a round-bottom flask, dissolve 4-bromosalicylaldehyde (1 equivalent) and diethyl malonate (1.1 equivalents) in absolute ethanol.

-

Add a catalytic amount of piperidine to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Acidify the mixture with dilute hydrochloric acid to neutralize the piperidine.

-

The crude product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold water.

-

If the product does not precipitate, extract the aqueous mixture with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure Ethyl 7-bromo-2-oxochromene-3-carboxylate.

Key Reactions of the Coumarin Scaffold

The coumarin ring and the ester group of Ethyl 7-bromo-2-oxochromene-3-carboxylate are susceptible to a variety of chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules.

-

Reactions at the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, hydrazides, and other derivatives. This allows for the introduction of diverse functional groups at the 3-position.

-

Reactions of the Pyranone Ring: The α,β-unsaturated lactone system can undergo nucleophilic addition reactions. For instance, reaction with hydrazine hydrate can lead to ring-opening or the formation of hydrazides, depending on the reaction conditions.[3]

-

Electrophilic Aromatic Substitution: The benzene ring can undergo further electrophilic substitution, although the existing bromine atom will influence the position of the incoming substituent.

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 7-position serves as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of a wide range of substituents at this position.

Caption: Key reactivity pathways of Ethyl 7-bromo-2-oxochromene-3-carboxylate.

Applications in Drug Discovery and Medicinal Chemistry

Coumarin derivatives are well-established as having a broad spectrum of biological activities, and strategic substitutions are key to enhancing their potency and selectivity. The 7-position, in particular, has been a focal point for modification to improve pharmacological profiles.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of coumarin derivatives.[4] The mechanisms of action are diverse and include the induction of apoptosis, inhibition of angiogenesis, and modulation of key signaling pathways.[5] While specific data for Ethyl 7-bromo-2-oxochromene-3-carboxylate is limited, related 7-substituted coumarins have shown promising results against various cancer cell lines, including breast, lung, and prostate cancer.[5][6] The bromine atom at the 7-position can serve as a synthetic handle to introduce other functionalities that may enhance anticancer efficacy.

Enzyme Inhibition

Coumarin-based compounds have been investigated as inhibitors of a range of enzymes. For instance, certain coumarin derivatives are potent inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's disease.[7][8] Other derivatives have shown inhibitory activity against cholinesterases, which are targets in the treatment of Alzheimer's disease. The specific substitution pattern on the coumarin ring is critical for determining the inhibitory potency and selectivity.

Other Potential Biological Activities

The coumarin scaffold is associated with a wide array of other biological activities, including:

-

Antimicrobial activity

-

Antiviral activity

-

Anti-inflammatory activity

-

Antioxidant activity

The 7-bromo substitution provides a platform for the synthesis of a library of derivatives that can be screened for these and other biological activities.

Safety and Handling

Ethyl 7-bromo-2-oxochromene-3-carboxylate is classified as hazardous.

Hazard Identification

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), H335 (May cause respiratory irritation).

-

GHS Pictogram: GHS07 (Exclamation mark).

-

Signal Word: Warning.

Recommended Handling Precautions

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke when handling this compound.

-

Wash hands thoroughly after handling.

Conclusion and Future Perspectives

Ethyl 7-bromo-2-oxochromene-3-carboxylate is a valuable and versatile building block in synthetic and medicinal chemistry. Its straightforward synthesis via the Knoevenagel condensation and the reactivity of its functional groups provide a robust platform for the generation of diverse molecular architectures. While direct biological data for this specific compound is not extensively documented, the well-established pharmacological importance of the coumarin scaffold, particularly with substitutions at the 7-position, strongly suggests its potential in the development of novel therapeutic agents. Future research should focus on the systematic exploration of its biological activities, including its anticancer and enzyme inhibitory properties, as well as leveraging the 7-bromo position for the synthesis of novel derivatives with enhanced potency and selectivity. This will undoubtedly pave the way for the discovery of new drug candidates with the potential to address unmet medical needs.

References

-

Abdel-Aziz, H. A., Elsaman, T., Attia, M. I., & Alanazi, A. M. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 2084–2095. Retrieved from [Link]

-

Supporting Information - Water-promoted catalytic hydrodecarboxylation of conjugated carboxylic acids under open air conditions at room temperature. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

MDPI. (n.d.). Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. Retrieved from [Link]

-

Song, X. F., Fan, J., Liu, L., Liu, X. F., & Gao, F. (2020). Coumarin derivatives with anticancer activities: An update. Archiv der Pharmazie, 353(8), e2000025. Retrieved from [Link]

-

ResearchGate. (n.d.). Coumarin derivatives with anticancer activities: An update. Retrieved from [Link]

-

PubMed Central. (n.d.). Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. Retrieved from [Link]

-

PubMed Central. (n.d.). Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships. Retrieved from [Link]

-

ChemSynthesis. (n.d.). ethyl 2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of ethyl 2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]

-

IUCr. (n.d.). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization, crystal and molecular structure and Hirshfeld surface analysis. Retrieved from [Link]

-

Exploring coumarin potentialities: development of new enzymatic inhibitors based on the 6-methyl-3-carboxamidocoumarin scaffold. (n.d.). Retrieved from [Link]

-

NIST. (n.d.). Ethyl 3-coumarincarboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 2H-1-Benzopyran-3-carboxylic acid, 7-(diethylamino)-2-oxo-, ethyl ester. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Ethyl Coumarin-3-carboxylate: Synthesis and Chemical Properties. Retrieved from [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Coumarin derivatives with anticancer activities: An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Ethyl 7-bromo-2-oxo-2H-chromene-3-carboxylate | 105837-04-5 [sigmaaldrich.com]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Reactions of Ethyl 7-bromo-2-oxochromene-3-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 7-bromo-2-oxochromene-3-carboxylate is a highly versatile synthetic intermediate, belonging to the coumarin class of compounds. Its strategic placement of three key reactive sites—an electrophilic pyrone ring, a modifiable ester group, and a bromine-substituted aromatic ring ripe for cross-coupling—makes it a valuable scaffold in medicinal chemistry and materials science. This guide provides an in-depth exploration of the reactivity of this molecule, moving beyond a simple catalog of reactions to explain the underlying chemical principles and strategic considerations for its synthetic transformations. We will detail field-proven protocols for key reactions, including the synthesis of the parent molecule, palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Heck), and transformations of the C3-ester group. The ultimate utility of these reactions is contextualized by examining the potent biological activities, such as anticancer and antimicrobial properties, exhibited by the resulting derivatives.

Introduction and Strategic Overview

The coumarin nucleus is a prominent scaffold in natural products and pharmacologically active compounds, known for a wide spectrum of biological activities including anticoagulant, anticancer, antibacterial, and anti-inflammatory properties[1]. Ethyl 7-bromo-2-oxochromene-3-carboxylate (Figure 1) serves as a pivotal building block for creating diverse molecular architectures. The strategic value of this compound lies in its trifunctional nature, allowing for sequential or orthogonal chemical modifications.

-

C7-Bromo Group: This site is the primary anchor for introducing molecular diversity. The bromine atom on the aromatic ring is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

-

C3-Ethyl Carboxylate Group: The ester functionality is readily converted into other functional groups such as amides and hydrazides, which are themselves key pharmacophores and handles for further derivatization.

-

α,β-Unsaturated Lactone (Pyrone Ring): The conjugated system of the coumarin core is susceptible to nucleophilic attack and can undergo ring-opening reactions under specific conditions, offering another pathway for structural modification.

This guide is structured to provide a comprehensive understanding of how each of these sites can be chemically manipulated to generate novel compounds with significant potential in drug discovery and materials science.

// Invisible nodes for arrow positioning A [pos="1.5,0.5!", label="C7-Bromo Group\n(Cross-Coupling Site)", fontcolor="#202124"]; B [pos="-1.8,0.2!", label="C3-Ester Group\n(Amidation, etc.)", fontcolor="#202124"]; C [pos="0,-1.5!", label="α,β-Unsaturated Lactone\n(Ring Reactions)", fontcolor="#202124"];

// Arrows from invisible nodes to the molecule A -> img [pos="0.9,0.3!"]; B -> img [pos="-0.9,0.1!"]; C -> img [pos="0,-0.8!"]; }

Figure 1. Key reactive sites on Ethyl 7-bromo-2-oxochromene-3-carboxylate.

Synthesis of the Core Scaffold

The most common and efficient method for synthesizing the title compound is the Knoevenagel condensation , a classic carbon-carbon bond-forming reaction. This involves the base-catalyzed reaction of an aldehyde with an active methylene compound, in this case, 4-bromosalicylaldehyde and diethyl malonate[2][3].

Causality Behind the Method

The Knoevenagel condensation is ideally suited for this synthesis for several reasons:

-

High Efficiency: The reaction typically proceeds in high yields.

-

Mild Conditions: It is catalyzed by weak organic bases like piperidine or pyridine, which are generally compatible with the functional groups present in the reactants[2].

-

Mechanism: The base deprotonates the active methylene group of diethyl malonate, creating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 4-bromosalicylaldehyde. Subsequent dehydration and intramolecular cyclization (lactone formation) lead to the stable coumarin ring system.

Detailed Experimental Protocol: Knoevenagel Condensation

The following protocol is a standard procedure for the synthesis of Ethyl 7-bromo-2-oxochromene-3-carboxylate.

-

Reaction Setup: To a solution of 4-bromosalicylaldehyde (1.0 eq) in absolute ethanol (approx. 0.5 M), add diethyl malonate (1.2 eq).

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the mixture. A few drops of glacial acetic acid can also be added to buffer the reaction.

-

Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-6 hours).

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

-

Filter the resulting solid, wash with cold ethanol to remove unreacted starting materials and catalyst.

-

Dry the solid under vacuum to yield Ethyl 7-bromo-2-oxochromene-3-carboxylate as a white to off-white solid.

-

-

Purification (if necessary): The product is often pure enough for subsequent steps. If further purification is required, recrystallization from ethanol can be performed.

}

Reactions at the C7-Bromo Position: Palladium-Catalyzed Cross-Coupling

The C7-bromo substituent is the gateway to a vast chemical space. Palladium-catalyzed cross-coupling reactions are the most powerful tools for its functionalization, enabling the creation of new carbon-carbon bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron reagent (typically a boronic acid or its ester)[4]. This is arguably the most common method for synthesizing 7-aryl coumarin derivatives, which are frequently investigated for their enhanced biological activities.

Causality and Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) species.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the coumarin, forming a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the bromide.

-

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

The choice of ligand, base, and solvent is critical for an efficient reaction. Phosphine ligands (e.g., PPh₃, SPhos) are commonly used to stabilize the palladium catalyst, while an inorganic base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid for transmetalation.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general procedure for the coupling of Ethyl 7-bromo-2-oxochromene-3-carboxylate with an arylboronic acid.

-

Reaction Setup: In a Schlenk flask, combine Ethyl 7-bromo-2-oxochromene-3-carboxylate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq).

-

Solvent and Degassing: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Reaction Execution: Heat the mixture to 80-100 °C under an inert atmosphere. Monitor the reaction by TLC.

-

Work-up and Isolation:

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent like ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the 7-aryl derivative.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming a C(sp²)-C(sp) bond, reacting the aryl bromide with a terminal alkyne[5]. This reaction introduces a linear alkyne moiety at the C7 position, which can be a valuable structural element in itself or serve as a handle for further transformations (e.g., click chemistry, cyclizations).

Causality and Mechanistic Insight: The Sonogashira reaction typically employs a dual catalytic system: a palladium complex and a copper(I) salt (co-catalyst).

-

The palladium catalyst undergoes oxidative addition to the C-Br bond, similar to the Suzuki reaction.

-

Simultaneously, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate.

-

This copper acetylide then undergoes transmetalation with the Pd(II) complex.

-

Reductive elimination yields the 7-alkynyl coumarin and regenerates the Pd(0) catalyst. The amine base (e.g., triethylamine, diisopropylamine) is crucial as it serves both to neutralize the HBr formed and to facilitate the formation of the copper acetylide.

Detailed Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: To a Schlenk flask, add Ethyl 7-bromo-2-oxochromene-3-carboxylate (1.0 eq), a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02-0.05 eq), and a copper co-catalyst, copper(I) iodide (CuI) (0.04-0.10 eq).

-

Solvent and Reagents: Dissolve the solids in a suitable solvent system, typically a mixture of anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N). Degas the solution thoroughly with argon.

-

Alkyne Addition: Add the terminal alkyne (1.2-1.5 eq) via syringe.

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the starting material is consumed (as monitored by TLC).

-

Work-up and Isolation:

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst residues, washing with THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) solution and brine.

-

Dry the organic layer over Na₂SO₄ and concentrate.

-

-

Purification: Purify the crude product by column chromatography on silica gel.

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction couples the aryl bromide with an alkene to form a new, more substituted alkene[6][7][8]. This reaction allows for the introduction of vinyl groups at the C7 position, providing access to stilbene-like structures and other conjugated systems.

Causality and Mechanistic Insight: The mechanism is similar to other palladium-catalyzed couplings.

-

Oxidative Addition: Pd(0) inserts into the C-Br bond.

-

Migratory Insertion (Syn-addition): The alkene coordinates to the palladium center and then inserts into the Pd-Aryl bond.

-

β-Hydride Elimination (Syn-elimination): A hydrogen atom from an adjacent carbon is eliminated, forming the new C=C double bond and a hydridopalladium complex.

-

Reductive Elimination: The base regenerates the Pd(0) catalyst from the hydridopalladium complex. The regioselectivity of the β-hydride elimination step determines the final product, with the thermodynamically more stable (often trans) isomer being favored.

Table 1: Summary of C7-Position Cross-Coupling Reactions

| Reaction | Coupling Partner | Typical Catalyst System | Base | Key Product Feature |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃ | 7-Aryl linkage (Biaryl) |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, DIPEA | 7-Alkynyl linkage (C≡C) |

| Heck-Mizoroki | Alkene (e.g., Styrene) | Pd(OAc)₂ / PPh₃ | Et₃N, K₂CO₃ | 7-Vinyl linkage (C=C) |

Reactions at the C3-Ester Group

The ethyl carboxylate group at the C3 position is a versatile handle for introducing nitrogen-containing functionalities, which are often crucial for modulating the pharmacological properties of the coumarin scaffold.

Amidation

Direct conversion of the ester to an amide is a fundamental transformation. Coumarin-3-carboxamides are a well-studied class of compounds with significant anticancer and antimicrobial activities[9]. The reaction typically involves heating the ester with a primary or secondary amine.

Causality and Mechanistic Insight: This is a nucleophilic acyl substitution reaction. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The reaction is often slow and may require elevated temperatures or the use of a catalyst. The ethoxide group is eliminated, and after deprotonation, the amide is formed. To drive the reaction to completion, it can be beneficial to first hydrolyze the ester to the corresponding carboxylic acid and then use standard peptide coupling reagents (e.g., EDC, HATU) for a more efficient amidation[10].

Detailed Experimental Protocol: Amidation (via Carboxylic Acid)

-

Hydrolysis: Reflux Ethyl 7-bromo-2-oxochromene-3-carboxylate (1.0 eq) in a mixture of ethanol and aqueous sodium hydroxide (e.g., 2M NaOH) until the starting material is consumed (TLC). Cool the mixture and acidify with HCl to precipitate the 7-bromo-2-oxochromene-3-carboxylic acid. Filter, wash with water, and dry.

-

Amide Coupling:

-

Dissolve the carboxylic acid (1.0 eq), the desired amine (1.1 eq), and a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) along with an activator such as 1-Hydroxy-7-azabenzotriazole (HOAt, 1.2 eq) in an anhydrous solvent like DMF.

-

Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

-

Stir the reaction at room temperature for 12-24 hours.

-

Perform an aqueous work-up and purify by column chromatography or recrystallization.

-

Hydrazinolysis

Reaction with hydrazine hydrate converts the ester into a carbohydrazide. This functional group is a key precursor for synthesizing a wide range of heterocyclic derivatives, such as pyrazoles, oxadiazoles, and triazoles.

Causality and Mechanistic Insight: The reaction with hydrazine is a powerful nucleophile. However, a critical consideration for coumarin-3-carboxylates is the potential for pyrone ring-opening . Studies have shown that reacting ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate can lead to cleavage of the lactone ring, yielding salicylaldehyde azine and malonohydrazide as major products, rather than the desired coumarin-3-carbohydrazide[6][11][12]. This occurs because hydrazine can attack the C2 carbonyl of the lactone in addition to the C3 ester.

Detailed Experimental Protocol: Hydrazinolysis and Ring-Opening

This protocol illustrates the ring-opening reaction, which is an important reactivity aspect of this scaffold.

-

Reaction Setup: Dissolve Ethyl 2-oxo-2H-chromene-3-carboxylate (1.0 eq) in absolute ethanol.

-

Reagent Addition: Add hydrazine hydrate (2.5 eq) to the solution.

-

Reaction Execution: Heat the mixture under reflux for 2-4 hours. A precipitate may form during the reaction.

-

Work-up and Isolation:

-

Cool the reaction mixture. If a precipitate (salicylaldehyde azine derivative) has formed, filter it off and wash with cold ethanol.

-

Concentrate the filtrate to obtain the other ring-opened products (e.g., malonohydrazide)[6][12].

-

Note: Achieving selective hydrazinolysis of the ester without ring-opening is challenging and often requires carefully controlled conditions or modification of the coumarin scaffold.

-

}

Applications in Drug Discovery

The derivatization of Ethyl 7-bromo-2-oxochromene-3-carboxylate is primarily driven by the search for new therapeutic agents. The introduction of different aryl, heteroaryl, and amide functionalities has led to the discovery of compounds with potent biological activities.

Anticancer Activity

Many 7-substituted coumarin derivatives exhibit significant anticancer properties. For instance, 7-aryl coumarins synthesized via Suzuki coupling have been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer[1]. Coumarin-3-carboxamides have also demonstrated potent cytotoxic effects against cancer cells, sometimes comparable to standard chemotherapeutic drugs[9]. The mechanism of action is often multifactorial, involving the induction of apoptosis, inhibition of cell cycle progression, or targeting specific enzymes like carbonic anhydrase or kinases.

Antimicrobial Activity

The coumarin scaffold is also a promising platform for the development of new antimicrobial agents. Derivatives bearing heterocyclic rings at the C7 position or various amide functionalities at the C3 position have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains[13]. The presence of the bromo-substituent itself can contribute to the antimicrobial profile of the molecule.

Table 2: Biological Activities of Key Derivatives

| Derivative Class | Synthetic Route | Target Activity | Example |

| 7-Aryl Coumarins | Suzuki-Miyaura Coupling | Anticancer, Antioxidant | Ethyl 7-phenyl-2-oxochromene-3-carboxylate |

| 7-Alkynyl Coumarins | Sonogashira Coupling | Anticancer, Imaging Probes | Ethyl 7-(phenylethynyl)-2-oxochromene-3-carboxylate |

| Coumarin-3-carboxamides | Amidation | Anticancer, Antimicrobial | N-benzyl-7-bromo-2-oxochromene-3-carboxamide |

| Coumarin-3-carbohydrazides | Hydrazinolysis | Antimicrobial Precursors | 7-bromo-2-oxochromene-3-carbohydrazide |

Conclusion

Ethyl 7-bromo-2-oxochromene-3-carboxylate is a powerful and versatile platform for synthetic and medicinal chemistry. A thorough understanding of its reactivity at the C7-bromo, C3-ester, and pyrone ring positions allows researchers to strategically design and synthesize diverse libraries of novel compounds. The palladium-catalyzed cross-coupling reactions provide an efficient means to introduce a wide array of substituents, while transformations of the ester group yield important pharmacophores. The insights into the potential for ring-opening reactions provide a crucial understanding of the scaffold's chemical behavior. The potent anticancer and antimicrobial activities of the resulting derivatives underscore the continued importance of this coumarin building block in the development of next-generation therapeutics.

References

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

- Lee, D.-H., Qiu, H., Cho, M.-H., Lee, I.-M., & Jin, M.-J. (2008). Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions. Synlett, 2008(11), 1657-1660.

- Gaballah, S. T., Abd El-Salam, H. A., & Marzouk, A. A. (2013).

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Patel, R. V., Keum, Y.-S., & Kim, D.-H. (2019). Synthesis, Characterization, and Antibacterial Activity of 7-Fluoro-2-oxo-2 H -chromene-3-carboxylic Acid Ethyl Ester. Journal of Chemistry, 2019, 1-7.

- Abdel-Wahab, B. F., Mohamed, H. A., & Farahat, A. A. (2013).

-

J&K Scientific. (n.d.). Ethyl 7-bromo-2-oxo-2H-chromene-3-carboxylate | 105837-04-5. Retrieved from [Link]

- Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.

- Skrydstrup, T., & Andersen, B. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(8), 2216-2219.

-

Abdel-Wahab, B. F., Mohamed, H. A., & Farahat, A. A. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. ResearchGate. Retrieved from [Link]

-

Chemical Communications. (2020). Palladium-catalyzed denitrative Sonogashira-type cross-coupling of nitrobenzenes with terminal alkynes. Retrieved from [Link]

- Sigman, M. S., et al. (2021).

- Sigman, M. S., & Werner, E. W. (2019). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Trends in Chemistry, 1(6), 572-587.

- Friščić, T., et al. (2020).

- Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119.

- Soman, S. S., et al. (2016). Synthesis and anticanceractivity of some new 2-[(4-methy-2-oxo-2H- chromen-7-yl)-oxy]acetamidederivatives. Der Pharma Chemica, 8(1), 397-403.

- Behera, R. N., & Patra, M. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22145-22165.

- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.

- Keefe, A. D., & Cload, S. T. (2008). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Organic & Biomolecular Chemistry, 6(18), 3374–3382.

- Niknam, E., Panahi, F., & Khazaei, A. (2020). Immobilized Pd on a NHC functionalized metal–organic framework MIL‐101(Cr): an efficient heterogeneous catalyst in Suzuki−Miyaura coupling reaction in water. Applied Organometallic Chemistry, 34(3), e5428.

- Basanagouda, M., et al. (2011).

- Hu, X., et al. (2012). Multiple Suzuki-Miyaura coupling of polybromoarenes with arylboronic acids by using complex 1.

- Juvale, K., et al. (2025). Investigation of Derivatives of 2H-Chromene Oximes as Anticancer Agents. Pharmacological Research, 107, 11004.

- Jones, G. (1967).

- Ramesh, P., Shalini, B., & Fadnavis, N. W. (2014). Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA). RSC Advances, 4(15), 7368-7373.

- Gaballah, S. T., Abd El-Salam, H. A., & Marzouk, A. A. (2013).

- Klemm, D., et al. (2022). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate.

- Londoño, C., et al. (2018). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. American Journal of Organic Chemistry, 8(1), 1-5.

- Basanagouda, M., et al. (2011).

-

Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

- Ishihara, K., et al. (2020). Boron-Ester-Catalyzed Amidation of Carboxylic Acids with Amines: Mechanistic Rationale by Computational Study.

- Abdel-Wahab, B. F., Mohamed, H. A., & Farahat, A. A. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties.

- Patel, K., & Rajani, D. (2013). Reactions of coumarin-3-carboxylate, its crystallographic study and antimicrobial activity. Der Pharma Chemica, 5(2), 116-125.

Sources

- 1. Investigation of derivatives of 2H-chromene oximes as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. organicreactions.org [organicreactions.org]

- 3. Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. Heck reaction - Wikipedia [en.wikipedia.org]

- 7. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Heck Reaction—State of the Art [mdpi.com]

- 9. dlsu.edu.ph [dlsu.edu.ph]

- 10. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Ethyl 7-bromo-2-oxochromene-3-carboxylate Derivatives: A Comprehensive Guide to Synthesis and Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The coumarin, or 2H-1-benzopyran-2-one, scaffold is a privileged structure in medicinal chemistry and materials science.[1][2] Its derivatives are abundant in nature and exhibit a vast array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][3][4] The ethyl 7-bromo-2-oxochromene-3-carboxylate core represents a particularly valuable synthetic intermediate. The bromine atom at the 7-position serves as a versatile handle for further functionalization and often enhances biological potency, while the ethyl carboxylate group at the 3-position influences the molecule's electronic properties and provides a site for derivatization.[5][6]

This guide provides an in-depth exploration of the synthesis and diverse applications of ethyl 7-bromo-2-oxochromene-3-carboxylate and its derivatives, offering field-proven insights for professionals in drug discovery and chemical research.

Part 1: Foundational Synthetic Strategies

The construction of the coumarin core is a well-established field, with several named reactions offering reliable routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern. For ethyl 7-bromo-2-oxochromene-3-carboxylate, the Pechmann and Knoevenagel condensations are the most prevalent and efficient strategies.

The Pechmann Condensation: A Classic Approach

The Pechmann condensation is a widely applied method for synthesizing coumarins from simple starting materials: a phenol and a β-keto ester, typically under acidic conditions.[7] This reaction offers good yields and is effective for producing coumarins from activated phenols.[8]

Causality of Experimental Design: The reaction begins with the acid-catalyzed transesterification between the phenol (4-bromophenol) and the β-keto ester (diethyl malonate). The strongly acidic environment protonates the carbonyl oxygen of the ester, rendering it more electrophilic for the nucleophilic attack by the phenol's hydroxyl group. Following this, an intramolecular hydroxyalkylation (a form of Friedel-Crafts acylation) occurs, where the activated benzene ring attacks one of the carbonyl carbons. The final step is a dehydration reaction, which forms the pyrone ring and yields the stable coumarin product.[9]

The choice of acid catalyst is critical and significantly impacts reaction conditions and yield.[8] While traditional methods use strong Brønsted acids like sulfuric acid, modern protocols often employ Lewis acids (e.g., TiCl₄) or solid acid catalysts (e.g., nano-crystalline sulfated-zirconia) to achieve milder conditions, easier work-up, and reduced environmental impact.[8]

Caption: Pechmann condensation workflow for coumarin synthesis.

The Knoevenagel Condensation: A Versatile Alternative

The Knoevenagel condensation involves the reaction of a carbonyl compound (an aldehyde or ketone) with an active methylene compound, catalyzed by a weak base.[10] For the synthesis of the target molecule, this involves reacting 4-bromo-2-hydroxybenzaldehyde with diethyl malonate.

Causality of Experimental Design: The weakly basic catalyst (commonly piperidine) deprotonates the active methylene compound (diethyl malonate), forming a nucleophilic enolate ion.[10] This enolate then attacks the electrophilic carbonyl carbon of the salicylaldehyde. The subsequent steps involve a dehydration reaction to form an α,β-unsaturated intermediate, followed by an intramolecular transesterification (lactonization) where the phenolic hydroxyl group attacks the ester carbonyl, eliminating ethanol and closing the pyrone ring. This cascade approach is highly efficient for generating polysubstituted chromenes.[11][12]

Caption: Knoevenagel condensation pathway for coumarin synthesis.

Part 2: Applications in Research and Development

The ethyl 7-bromo-2-oxochromene-3-carboxylate scaffold is a gateway to a multitude of derivatives with significant applications in medicine and biotechnology. The 7-bromo substituent, in particular, has been shown to enhance the biological efficacy of these compounds.

Anticancer Agents

Coumarin derivatives are a well-documented class of anticancer agents, acting through various mechanisms to inhibit tumor growth.[1][4][13] The presence of a bromine atom can increase the compound's lipophilicity and its ability to form halogen bonds, often leading to enhanced potency.

-

Mechanism of Action: 7-Bromo-coumarin derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells, modulate critical signaling pathways like PI3K/Akt/mTOR, and inhibit angiogenesis (the formation of new blood vessels that feed tumors).[4][6]

-

Structure-Activity Relationship (SAR): Studies have demonstrated that bromo-substituted coumarins can be potent inhibitors of cancer cell invasion.[6] For instance, a study comparing chloro and bromo derivatives found that the bromo-substituted compound was a more potent inhibitor in a chemoinvasion assay and significantly reduced tumor growth in vivo.[6] A bromo coumarin derivative showed cytotoxic potential against the human breast cancer cell line MCF-7.[14]

Table 1: Representative Anticancer Activity of Bromo-Coumarin Derivatives

| Compound/Derivative | Cancer Cell Line | Activity Metric | Result | Reference |

| Bromo Coumarin Compound 2 | MCF-7 (Breast) | IC₅₀ | 51.70 µM | [14] |

| 3-Bromophenyl coumarin derivative | HT1080 (Fibrosarcoma) | Invasion Inhibition | ~90% at 10 µM | [6] |

| 3-Bromophenyl coumarin derivative | MDA-MB-231 (Breast) | Tumor Growth | Significant reduction in vivo | [6] |

| (E)-N'-(1-(4-bromophenyl)ethylidene)acetohydrazide derivative | MDA-MB-231 (Breast) | IC₅₀ | 8.5 µM | [4] |

Antimicrobial Agents

The rise of drug-resistant pathogens has created an urgent need for novel antimicrobial agents. Coumarins have emerged as a promising scaffold for this purpose.[3][15][16] Halogenation, including bromination, at various positions on the coumarin ring can significantly improve antimicrobial activity.[3]

-

Mechanism of Action: Aminocoumarin antibiotics are known to act as competitive inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication.[5] While many synthetic coumarins may act via different mechanisms, disruption of bacterial cellular processes remains a key theme.

-

Structure-Activity Relationship (SAR): The introduction of a bromo group can enhance the lipophilicity of the coumarin derivative, potentially facilitating its passage through bacterial cell membranes. Studies have shown that ortho-halogenated hybrids, including bromo derivatives, display better activity against various bacterial and fungal strains.[3] For example, coumarin derivatives with bromo substitution have shown activity against Staphylococcus aureus, E. coli, and Pseudomonas aeruginosa.[17]

Fluorescent Probes and Bioimaging

Coumarins are inherently fluorescent molecules, making them valuable tools in biological research and diagnostics.[18] Their photophysical properties, such as excitation/emission wavelengths, quantum yield, and Stokes shift, can be finely tuned through chemical modification.

-

Rationale for Use: The coumarin core is a compact, water-soluble, and UV-excitable fluorophore.[18] Strategic substitutions can create derivatives that act as fluorescent labels for proteins or as sensors for specific biological analytes or microenvironments.[19]

-

Influence of Bromo-Substitution: Bromination can alter the electronic properties of the coumarin ring, affecting its fluorescence. For instance, the synthesis of 6-bromo-substituted 7-diethylaminocoumarin-3-carboxamide derivatives has been explored for use as fluorescent labeling reagents for thiol groups in proteins.[19] Furthermore, 7-hydroxycoumarins with bromo-substitution have been identified as high-affinity fluorescent probes for studying the macrophage migration inhibitory factor (MIF), a protein implicated in inflammation and cancer.[20]

Part 3: Experimental Protocol

This section provides a representative, self-validating protocol for the synthesis of the core compound via Pechmann condensation.

Synthesis of Ethyl 7-bromo-2-oxochromene-3-carboxylate

Objective: To synthesize ethyl 7-bromo-2-oxochromene-3-carboxylate from 4-bromophenol and diethyl malonate using an acid catalyst.

Materials:

-

4-Bromophenol (1.0 equiv.)

-

Diethyl malonate (1.2 equiv.)

-

Concentrated Sulfuric Acid (H₂SO₄) (3.0 equiv.)

-

Ethanol (for recrystallization)

-

Deionized Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

Equipment:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Beaker (250 mL)

-

Büchner funnel and filter paper

-

Melting point apparatus

-

Thin-Layer Chromatography (TLC) plates (silica gel)

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, combine 4-bromophenol and diethyl malonate (1.2 equivalents).

-

Acid Addition: While stirring the mixture in an ice bath, slowly and carefully add concentrated sulfuric acid (3.0 equivalents). The addition should be dropwise to control the exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours. The reaction progress can be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

-

Work-up: Carefully pour the reaction mixture onto crushed ice in a 250 mL beaker. A solid precipitate should form.

-

Neutralization & Filtration: Stir the slurry for 15-20 minutes. Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. Collect the crude solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the solid on the filter with copious amounts of cold deionized water to remove any remaining salts and acid.

-

Purification: Recrystallize the crude product from hot ethanol to obtain pure, crystalline ethyl 7-bromo-2-oxochromene-3-carboxylate.

-

Characterization: Dry the purified product and determine its melting point, yield, and characterize its structure using spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Conclusion

The ethyl 7-bromo-2-oxochromene-3-carboxylate framework is a cornerstone for the development of advanced functional molecules. Its synthesis, primarily achieved through robust methods like the Pechmann and Knoevenagel condensations, is efficient and scalable. The resulting derivatives have demonstrated significant potential as anticancer and antimicrobial agents, where the bromo-substituent often plays a key role in enhancing biological activity. Furthermore, the inherent fluorescence of the coumarin core allows for its application in the sophisticated field of bioimaging and molecular probes. This guide serves as a foundational resource for researchers aiming to harness the synthetic versatility and diverse applications of this remarkable chemical scaffold.

References

- Current time information in Pasuruan, ID. (n.d.). Google.

- Pechmann condensation. (n.d.). In Wikipedia.

- Pechmann Condensation. (2025). J&K Scientific.

- Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. (n.d.).

- Pechmann Condensation Coumarin Synthesis. (n.d.). Organic Chemistry Portal.

- Synthesis of coumarin by Pechman reaction -A Review. (2025). ResearchGate.

- Efficient Synthesis of 3-Sulfonyl-2-sulfonylmethyl-2H-chromenes via Tandem Knoevenagel Condensation/Oxa-Michael Addition Protocol. (n.d.). MDPI.

- Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. (n.d.). PMC - NIH.

- Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement. (2022). ACS Omega - ACS Publications.

- The anticancer activity of bromo coumarin (2) against human breast cancer cell lines, MCF-7. (n.d.). ResearchGate.

- Organocatalytic Cascade Knoevenagel–Michael Addition Reactions: Direct Synthesis of Polysubstituted 2-Amino-4H-Chromene Derivatives. (n.d.). ProQuest.

- Synthesis and X-ray crystal structures of polyfunctionalized 4H-chromene derivatives via tricomponent reaction with Knoevenagel adducts as intermediates in aqueous medium. (n.d.). Bohrium.

- Versatility of 7-Substituted Coumarin Molecules as Antimycobacterial Agents, Neuronal Enzyme Inhibitors and Neuroprotective Agents. (n.d.). PubMed Central.

- Recent Developments on Coumarin Hybrids as Antimicrobial Agents. (2025). PMC.

- Application Notes and Protocols for Coumarin Synthesis Using Methyl Bromoacetate and its Derivatives. (n.d.). Benchchem.

- Synthesis of Coumarin Derivatives: A New Class of Coumarin-Based G Protein-Coupled Receptor Activators and Inhibitors. (n.d.). MDPI.

- Coumarin derivatives as promising antibacterial agent(s). (n.d.). ARKA JAIN UNIVERSITY.

- Synthesis and fluorescence properties of substituted 7‐aminocoumarin‐3‐carboxylate derivatives. (2025). ResearchGate.

- Knoevenagel condensation. (n.d.). In Wikipedia.

- Knoevenagel Condensation Reaction. (n.d.). Sigma-Aldrich.

- fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. (n.d.).

- 4-Bromomethyl-7-methoxycoumarin as a new fluorescence label for fatty acids. (n.d.). Analytical Chemistry - ACS Publications.

- Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. (n.d.). MDPI.

- 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. (n.d.). PubMed Central.

- Synthesis and evaluation of 7-substituted coumarin derivatives as multimodal monoamine oxidase-B and cholinesterase inhibitors for the treatment of Alzheimer's disease. (2017). PubMed.

- Natural and synthetic coumarins as potential anticancer agents. (n.d.). JOCPR.

- Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. (n.d.). MDPI.

- Coumarin derivatives with anticancer activities: An update. (n.d.). PubMed.

- Synthesis, Characterization Of Various Coumarin Derivatives. (2025).

- Coumarin Derivatives as Anti-inflammatory and Anticancer Agents. (n.d.). Bentham Science.

- Ethyl 7-bromo-2-oxo-2H-chromene-3-carboxylate | 105837-04-5. (n.d.). J&K Scientific.

- Coumarin and Coumarin Derivatives. (n.d.). Thermo Fisher Scientific - US.

- The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (n.d.). MDPI.

- Synthesis of ethyl 2-oxo-2H-chromene-3-carboxylate. (n.d.). ResearchGate.

- Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. (n.d.).

- Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. (2014). ACG Publications.

- 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo. (n.d.). NIH.

- 7-Bromo-2-oxo-2H-chromene-3-carboxylic acid | 1438410-03-7. (n.d.). J&K Scientific.

- Coumarin derivatives as promising antibacterial agent(s). (n.d.). Arabian Journal of Chemistry.

Sources

- 1. jocpr.com [jocpr.com]

- 2. Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Developments on Coumarin Hybrids as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer [mdpi.com]

- 5. Versatility of 7-Substituted Coumarin Molecules as Antimycobacterial Agents, Neuronal Enzyme Inhibitors and Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pechmann Condensation [organic-chemistry.org]

- 8. jk-sci.com [jk-sci.com]

- 9. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. Organocatalytic Cascade Knoevenagel–Michael Addition Reactions: Direct Synthesis of Polysubstituted 2-Amino-4<i>H</i>-Chromene Derivatives - ProQuest [proquest.com]

- 13. Coumarin derivatives with anticancer activities: An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. arkajainuniversity.ac.in [arkajainuniversity.ac.in]

- 18. Coumarin and Coumarin Derivatives | Thermo Fisher Scientific - SG [thermofisher.com]

- 19. researchgate.net [researchgate.net]

- 20. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Versatility of 7-bromo-2-oxochromene-3-carboxylate: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Therapeutic Potential of Brominated Coumarins

The coumarin scaffold, a privileged structure in medicinal chemistry, has long been a source of inspiration for the development of novel therapeutic agents. Its inherent biological activities, spanning from anticoagulant to anticancer and antimicrobial, have made it a focal point of extensive research. Within this diverse family, the strategic incorporation of a bromine atom at the 7-position of the 2-oxochromene-3-carboxylate core has emerged as a compelling strategy to modulate and enhance its pharmacological profile. This technical guide provides an in-depth exploration of the biological activities of 7-bromo-2-oxochromene-3-carboxylate, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate its synthesis, mechanisms of action, and therapeutic potential. By synthesizing technical data with field-proven insights, this document aims to accelerate the translation of this promising scaffold from the laboratory to clinical applications.

Synthesis of 7-bromo-2-oxochromene-3-carboxylate: A Practical Approach

The synthesis of 7-bromo-2-oxochromene-3-carboxylate is most commonly achieved through the Knoevenagel condensation of 4-bromosalicylaldehyde with a malonic acid derivative, followed by hydrolysis. This robust and versatile method allows for the efficient construction of the coumarin core.

Experimental Protocol: Knoevenagel Condensation and Hydrolysis

This protocol details the synthesis of ethyl 7-bromo-2-oxochromene-3-carboxylate, which can then be hydrolyzed to the target carboxylic acid.

Materials:

-

4-bromosalicylaldehyde

-

Diethyl malonate

-

Piperidine

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane

-

Anhydrous magnesium sulfate (MgSO₄)

Step 1: Synthesis of Ethyl 7-bromo-2-oxochromene-3-carboxylate

-

In a round-bottom flask, dissolve 4-bromosalicylaldehyde (1 equivalent) in ethanol.

-

Add diethyl malonate (1.2 equivalents) to the solution.

-

Add a catalytic amount of piperidine (0.1 equivalents) to the reaction mixture.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the crude product.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

Purify the crude product by recrystallization from ethanol to obtain pure ethyl 7-bromo-2-oxochromene-3-carboxylate.

Step 2: Hydrolysis to 7-bromo-2-oxochromene-3-carboxylic acid

-

Suspend ethyl 7-bromo-2-oxochromene-3-carboxylate (1 equivalent) in a mixture of ethanol and aqueous NaOH solution.

-

Heat the mixture to reflux for 2-3 hours until the ester is completely hydrolyzed (monitored by TLC).

-

Cool the reaction mixture and acidify with concentrated HCl to precipitate the carboxylic acid.

-

Filter the precipitate, wash thoroughly with water, and dry to yield 7-bromo-2-oxochromene-3-carboxylic acid.

Causality Behind Experimental Choices: The use of piperidine, a weak base, is crucial for catalyzing the Knoevenagel condensation without promoting side reactions.[1] The subsequent acid-catalyzed cyclization and dehydration leads to the formation of the coumarin ring. Hydrolysis of the ethyl ester under basic conditions is a standard and efficient method to obtain the final carboxylic acid.

Anticancer Activity: A Multi-faceted Approach to Tumor Suppression

Coumarin derivatives have demonstrated significant potential as anticancer agents, and the introduction of a bromine atom at the 7-position can enhance this activity.[2] 7-bromo-2-oxochromene-3-carboxylate and its derivatives have been shown to exert their effects through various mechanisms, including the induction of apoptosis and inhibition of key enzymes involved in cancer progression.[3][4]

Inhibition of Carbonic Anhydrases

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in regulating pH in various physiological and pathological processes, including tumorigenesis. Certain CA isoforms, particularly CA IX and XII, are overexpressed in hypoxic tumors and contribute to tumor progression and metastasis. Coumarins have been identified as a novel class of CA inhibitors with a unique mechanism of action.[5][6] They are believed to act as prodrugs, undergoing hydrolysis of their lactone ring within the enzyme's active site to form a 2-hydroxycinnamic acid derivative that binds to the zinc ion and inhibits the enzyme.[5] The 7-bromo substitution can influence the electronic properties of the coumarin ring, potentially enhancing its interaction with the enzyme's active site.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. Several coumarin derivatives have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[7] This can involve the modulation of pro- and anti-apoptotic proteins, such as the Bcl-2 family, and the activation of caspases.[8] The presence of the 7-bromo substituent may enhance the pro-apoptotic activity of the coumarin scaffold.

Quantitative Data: Anticancer Activity

The anticancer activity of 7-bromo-2-oxochromene-3-carboxylate and its derivatives has been evaluated against various cancer cell lines. The following table summarizes representative IC₅₀ values.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 7-bromo-coumarin derivative | MCF-7 (Breast) | Not specified, but potent | [9] |

| 7-bromo-coumarin derivative | PC-3 (Prostate) | 3.56 | [10] |

| 7-bromo-coumarin derivative | MDA-MB-231 (Breast) | 8.5 | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[11]

Materials:

-

Cancer cell lines (e.g., MCF-7, PC-3, MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

7-bromo-2-oxochromene-3-carboxylate solution in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of 7-bromo-2-oxochromene-3-carboxylate (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.[12]

Self-Validating System: The inclusion of a vehicle control and a positive control (a known cytotoxic agent) is essential for validating the assay results. Each concentration should be tested in triplicate to ensure reproducibility.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of multidrug-resistant pathogens poses a significant threat to global health. Coumarin derivatives have been investigated as a potential source of new antimicrobial agents.[13] The incorporation of a bromine atom can enhance the lipophilicity of the molecule, which may facilitate its penetration through microbial cell membranes.[13]

Mechanism of Antimicrobial Action

The antimicrobial mechanism of coumarins is not fully elucidated but is thought to involve multiple targets. One proposed mechanism is the disruption of the bacterial cell membrane, leading to leakage of intracellular components and cell death.[14] Additionally, coumarins may interfere with essential enzymatic processes within the microbial cell.

Quantitative Data: Antimicrobial Activity

The antimicrobial activity of 7-bromo-2-oxochromene-3-carboxylate and its derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC).

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Coumarin-bearing p-Br-hydroxy phenyl | Bacillus pumilis | 7.81 | [15] |